2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoicacid
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . The reaction conditions typically include refluxing in ethanol or toluene at elevated temperatures. Industrial production methods may involve the use of more scalable and efficient catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methylbutanoic acid can be compared with other isoquinoline derivatives, such as:
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have shown significant antioomycete activity and are used in plant disease management.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO2/c1-10(2)13(14(16)17)15-8-7-11-5-3-4-6-12(11)9-15/h3-6,10,13H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
FKHOVIRCWJBQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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